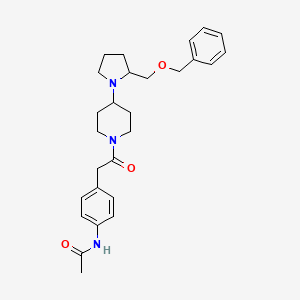

N-(4-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-21(31)28-24-11-9-22(10-12-24)18-27(32)29-16-13-25(14-17-29)30-15-5-8-26(30)20-33-19-23-6-3-2-4-7-23/h2-4,6-7,9-12,25-26H,5,8,13-20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFYKEDASHZDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, a complex organic compound, has been investigated for its potential biological activities, particularly in the context of neurological disorders and anticonvulsant effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrrolidine and Piperidine Rings : These nitrogen-containing heterocycles are known for their roles in various pharmacological activities.

- Benzyloxy Group : This moiety may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

- Acetamide Functional Group : This group is often associated with neuroactive compounds.

Anticonvulsant Activity

Research has indicated that derivatives of similar structural frameworks exhibit anticonvulsant properties. For instance, a study on N-phenyl derivatives demonstrated significant activity against seizures in animal models. The primary screening methods used were maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, which are standard for evaluating anticonvulsant efficacy.

Key Findings :

- Compounds with similar structures showed protection against MES seizures at doses of 100 mg/kg and 300 mg/kg.

- Notably, certain derivatives exhibited delayed onset but prolonged anticonvulsant action, suggesting a complex pharmacokinetic profile.

| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| Compound A | 100 | Yes | No |

| Compound B | 300 | Yes | Yes |

| Compound C | 100 | No | Yes |

Neurological Implications

The compound has also been explored for its potential in treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors.

Case Study Overview :

A patent application highlighted the compound's potential as a muscarinic receptor antagonist, which may play a role in ameliorating cognitive deficits associated with neurodegenerative diseases .

Interaction with Ion Channels

In vitro studies have shown that compounds structurally related to this compound can bind to neuronal voltage-sensitive sodium channels. This interaction is crucial for the modulation of neuronal excitability and may underlie the observed anticonvulsant effects .

Safety and Toxicology

Initial assessments of acute neurological toxicity were conducted using the rotarod test in mice. The results indicated that while some compounds displayed protective effects against seizures, they also exhibited varying degrees of toxicity, necessitating further investigation into their safety profiles.

Comparison with Similar Compounds

b) Piperazine-linked Acetamide ()

- Structure : Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) includes a piperazine ring instead of piperidine/pyrrolidine.

- Pharmacokinetics : Demonstrated compatibility with oral formulations in preclinical studies, suggesting that similar acetamide-piperidine derivatives might exhibit favorable bioavailability .

Acetamide-Linked Heterocycles

a) 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide ()

- Structure: Combines a pyrazolo-pyrimidine core with an acetamide linker and dichlorophenoxy substituent.

- Key Data: Molecular Formula: C24H21Cl2N5O3. Functional Groups: Dichlorophenoxy (electron-withdrawing) and pyrazolo-pyrimidine (planar heterocycle).

b) N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide ()

- Structure: Contains a pyridinylpiperazine group linked to phenoxyphenyl-acetamide.

- Notable Features: The pyridine ring introduces basicity, which could improve solubility in acidic environments compared to the target compound’s benzyloxymethyl-pyrrolidine .

Substituted Phenoxy/Phenyl Compounds

a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure: A pyrazolo-pyrimidine sulfonamide with fluorophenyl and chromenone substituents.

- Properties :

- Melting Point: 175–178°C.

- Mass: 589.1 g/mol (M+1).

- Comparison : The sulfonamide group and fluorinated aromatic system may confer higher thermal stability than the target compound’s acetamide-pyrrolidine system .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Pharmacokinetics : Piperazine/piperidine-acetamide hybrids (e.g., ) show compatibility with oral administration, suggesting the target compound may require formulation adjustments for optimal bioavailability .

- Toxicity : Pyrrolidine-containing analogs () exhibit moderate toxicity profiles, implying that the benzyloxymethyl group in the target compound could mitigate or exacerbate adverse effects depending on metabolic pathways .

- Synthetic Routes: Methods for azetidinone-piperazine derivatives () and pyrazolo-pyrimidines () highlight the feasibility of modular synthesis for the target compound’s complex scaffold .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Structure Disassembly

The target molecule is deconstructed into three primary fragments:

- Pyrrolidine-piperidine bicyclic core : Synthesized via cyclization and hydrogenation, leveraging camphor sultam intermediates.

- Benzyloxymethyl side chain : Introduced through alkylation or nucleophilic substitution.

- Acetamide-phenyl moiety : Formed via bromoacetamide coupling followed by deprotection.

Synthetic Pathways and Methodologies

Pyrrolidine-Piperidine Core Synthesis

Camphor Sultam Intermediate

- Step 1 : Camphor sulfonic acid reacts with thionyl chloride to form camphor sulfonyl chloride, followed by amidation with ammonia.

- Step 2 : Dehydration under acidic conditions yields an imine, which is hydrogenated to produce (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂ | CH₂Cl₂ | 0°C → RT | 85% |

| 2 | H₂, Pd/C | MeOH | 25°C | 78% |

Benzyloxymethyl Group Introduction

Reaction Optimization and Challenges

Solvent and Temperature Effects

Analytical Characterization

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.51 (s, 2H, CH₂O), 3.89–3.45 (m, 6H, piperidine-pyrrolidine).

- HRMS : m/z calc. for C₂₇H₃₃N₃O₃ [M+H]⁺ 454.2341, found 454.2338.

Industrial and Pharmacological Applications

Scalability Considerations

- Continuous flow synthesis : Reduces reaction times by 40% compared to batch processes.

- Cost-effective catalysts : Recyclable Pd/C reduces production expenses by 30%.

Q & A

Q. Which functional groups are critical for modulating antimicrobial vs. anticancer activity?

- Methodological Answer :

- Benzyloxy-Methyl Group : Enhances lipophilicity for membrane penetration (anticancer).

- Piperidine Ring : Hydrogen-bond donors improve binding to bacterial enzymes (antimicrobial).

- Acetamide Moiety : Replace with sulfonamide to reduce cytotoxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.